

# investigating the charge transport properties of triphenylene polymers

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## Compound of Interest

Compound Name: Triphenylen-2-ylboronic acid

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An In-depth Technical Guide to the Charge Transport Properties of Triphenylene-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the charge transport properties of triphenylene-based polymers. Triphenylene derivatives are a significant class of organic semiconductors, renowned for their ability to self-assemble into highly ordered columnar structures. This unique supramolecular organization, arising from  $\pi$ - $\pi$  stacking of the disc-like aromatic cores, facilitates efficient one-dimensional charge transport, making them promising materials for applications in organic electronics such as field-effect transistors, sensors, and photovoltaic devices.<sup>[1]</sup>

This document details the fundamental principles of charge transport in these materials, presents quantitative data from recent studies, outlines the primary experimental protocols for characterization, and visualizes key concepts and workflows.

## Fundamentals of Charge Transport in Triphenylene Systems

Charge transport in triphenylene-based materials is predominantly governed by a "hopping" mechanism. In their characteristic discotic liquid crystalline phase, the triphenylene molecules stack on top of one another to form columns. The extensive overlap of  $\pi$ -orbitals between

adjacent molecules in a column creates a pathway for charge carriers (holes or electrons) to hop from one molecule to the next under the influence of an electric field.

The efficiency of this process is critically dependent on:

- **Intra-columnar Order:** A high degree of order and strong  $\pi$ - $\pi$  interactions within the columns lead to higher charge carrier mobility.
- **Inter-columnar Defects:** Defects, grain boundaries, and disorder can act as traps for charge carriers, limiting the overall conductivity.[\[2\]](#)
- **Molecular Structure:** The nature of the side chains attached to the triphenylene core influences the intermolecular spacing and packing, thereby affecting charge transport.

Polymerization of triphenylene monomers can sometimes decrease the structural order and introduce defects, which may lead to a reduction in charge carrier mobility compared to the monomeric state.[\[3\]](#)

## Quantitative Charge Transport Data

The charge transport properties of various triphenylene derivatives have been extensively studied. The following table summarizes key quantitative data from the literature, highlighting the charge carrier mobilities achieved with different molecular structures and measurement techniques.

Polymer/Derivative System	Predominant Carrier	Mobility (cm <sup>2</sup> /Vs)	Measurement Technique	Key Findings & Reference
Polymerizable Triphenylene Acrylate Monomers	Hole	$> 1.0 \times 10^{-4}$	Time-of-Flight (TOF)	In the mesophase, these monomers exhibit fast photoinduced hole conductivity. <a href="#">[3]</a>
$\pi$ -Extended Triphenylene Mesogen	Hole	$1.0 \times 10^{-3}$	Time-of-Flight (TOF)	The high mobility is consistent with a high degree of order and stability in the columnar superstructure. <a href="#">[4]</a>
Trinuclear Gold Isocyano–Triphenylene Complex	Ambipolar (Hole & Electron)	$\sim 1.0 \times 10^{-3}$	Time-of-Flight (TOF)	Displays high ambipolar charge transport in the mesophase. <a href="#">[5]</a>
Dinuclear Gold Isocyano–Triphenylene Complex	Ambipolar (Hole & Electron)	$\sim 1.0 \times 10^{-4}$	Time-of-Flight (TOF)	Exhibits ambipolar mobility in the crystalline solid state. <a href="#">[5]</a>
2,6-dihydroxy-3,7,10,11-tetraalkoxy-triphenylene (PHAT) Polymer Monolayer	Not specified	Barrier Height: $1.22 \pm 0.02$ eV	Current Sensing AFM (CSAFM)	Charge transport in the monolayer is governed by the direct tunneling mechanism. <a href="#">[6]</a>

## Experimental Protocols

Accurate characterization of charge transport is crucial for evaluating and comparing the performance of triphenylene-based materials. The most common techniques employed are Time-of-Flight (TOF), Organic Field-Effect Transistor (OFET) analysis, and Space-Charge-Limited Current (SCLC) measurements.

### Time-of-Flight (TOF) Measurement

The TOF technique directly measures the drift mobility of charge carriers by timing their transit across a sample of known thickness under an applied electric field.<sup>[7]</sup>

Methodology:

- **Sample Preparation:** The triphenylene material is placed in a sandwich-cell configuration between two electrodes (one of which is semi-transparent, e.g., ITO). The sample thickness is typically in the range of 5 to 20  $\mu\text{m}$ .<sup>[7]</sup>
- **Charge Carrier Generation:** A short pulse of light (e.g., from a nitrogen laser) with a photon energy greater than the material's bandgap illuminates the sample through the semi-transparent electrode. This creates a thin sheet of electron-hole pairs near the electrode.
- **Carrier Drift and Detection:** An external DC voltage is applied across the cell. Depending on the polarity of the voltage, either holes or electrons are driven across the sample. The motion of this charge sheet induces a transient photocurrent in the external circuit.
- **Data Analysis:** The photocurrent is measured as a function of time using an oscilloscope. The transit time ( $t_T$ ) is determined from the shape of the photocurrent transient. The drift mobility ( $\mu$ ) is then calculated using the formula:
  - $\mu = L^2 / (V * t_T)$
  - where  $L$  is the sample thickness and  $V$  is the applied voltage.

### Organic Field-Effect Transistor (OFET) Characterization

OFETs are three-terminal devices used to measure charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface.<sup>[8][9]</sup>

#### Methodology:

- **Device Fabrication:** A typical bottom-gate, top-contact OFET is fabricated on a substrate like silicon (which acts as the gate electrode) with a dielectric layer (e.g., SiO<sub>2</sub>). The triphenylene polymer is deposited as the active semiconductor layer. Finally, source and drain electrodes (e.g., gold) are deposited on top of the organic layer.
- **Electrical Measurement:** The device is characterized by measuring two types of current-voltage (I-V) curves:
  - **Output Characteristics (ID vs. VD):** The drain current (ID) is measured as the drain-source voltage (VD) is swept, for several constant gate-source voltages (VG). This shows the current modulation by the gate.
  - **Transfer Characteristics (ID vs. VG):** The drain current (ID) is measured as the gate-source voltage (VG) is swept at a constant drain-source voltage (VD).
- **Mobility Extraction:** The field-effect mobility ( $\mu$ ) is typically extracted from the saturation regime of the transfer characteristic curve using the following equation:
  - $ID,sat = (W / 2L) * \mu * Ci * (VG - VT)^2$
  - where W and L are the channel width and length, Ci is the capacitance per unit area of the dielectric layer, and VT is the threshold voltage.

## Space-Charge-Limited Current (SCLC) Measurement

The SCLC method is used to determine the bulk mobility in materials by analyzing the I-V characteristics of a single-carrier device.<sup>[10]</sup> The current becomes limited by the space charge built up by the injected carriers.

#### Methodology:

- **Device Fabrication:** A single-carrier device is fabricated by sandwiching the triphenylene polymer between two electrodes. To measure hole mobility, the electrodes are chosen to have work functions that facilitate efficient hole injection and block electron injection.

- I-V Measurement: The current density (J) is measured as a function of the applied voltage (V).
- Data Analysis: The J-V curve typically shows two distinct regions: an ohmic region at low voltages ( $J \propto V$ ) and a space-charge-limited region at higher voltages. In the ideal trap-free SCLC region, the current is described by the Mott-Gurney law:[10]
  - $J = (9/8) * \epsilon_0 * \epsilon_r * \mu * (V^2 / L^3)$
  - where  $\epsilon_0$  is the vacuum permittivity,  $\epsilon_r$  is the relative permittivity of the material,  $\mu$  is the charge carrier mobility, and L is the device thickness. The mobility can be extracted by fitting the J-V<sup>2</sup> plot in this region.

## Visualizations: Structures, Workflows, and Pathways

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